molecular formula C14H7Cl3N2OS2 B2396817 3,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 325986-67-2

3,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2396817
CAS RN: 325986-67-2
M. Wt: 389.69
InChI Key: ADLDSXHYUJNMOR-UHFFFAOYSA-N
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Description

3,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide, also known as DCTB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DCTB is a member of the thiazole family of compounds and has been shown to have a variety of biochemical and physiological effects. In

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 3,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide in lab experiments is its selectivity for protein kinases. This selectivity allows researchers to target specific kinases and study their activity in real-time. Additionally, this compound is relatively easy to synthesize, making it a readily available tool for researchers. However, one limitation of using this compound is its potential toxicity. While this compound has been shown to be relatively non-toxic in vitro, further studies are needed to determine its safety in vivo.

Future Directions

There are several potential future directions for research involving 3,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide. One area of interest is the development of this compound-based probes for the detection of other enzymes and biomolecules. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, which could lead to the development of new therapeutic agents for the treatment of inflammatory diseases and other conditions. Finally, the use of this compound in combination with other imaging techniques, such as MRI and PET, could lead to new insights into the role of protein kinases in disease and other biological processes.

Synthesis Methods

The synthesis of 3,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide involves the reaction of 5-chlorothiophene-2-carboxylic acid with thionyl chloride to form 5-chlorothiophene-2-carbonyl chloride. This intermediate is then reacted with 2-amino-4,6-dichlorobenzamide and potassium thiocyanate to form this compound. The overall yield of this synthesis method is approximately 50%.

Scientific Research Applications

3,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a fluorescent probe for the detection of protein kinase activity. This compound has been shown to selectively bind to protein kinases, which are enzymes that play a critical role in the regulation of cellular processes. By attaching a fluorescent tag to this compound, researchers can track the activity of protein kinases in real-time, allowing for a better understanding of their role in disease and other biological processes.

properties

IUPAC Name

3,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl3N2OS2/c15-8-3-7(4-9(16)5-8)13(20)19-14-18-10(6-21-14)11-1-2-12(17)22-11/h1-6H,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLDSXHYUJNMOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl3N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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